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molecular formula C11H12N2O B8325416 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime CAS No. 63843-22-1

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime

Cat. No. B8325416
M. Wt: 188.23 g/mol
InChI Key: XZJNKMZDJMQHQE-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04246420

Procedure details

This invention resides in an improvement in the process for preparing 3-(4-pyridinyl)-2-cyclohexen-1-oxime by heating ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate under aqueous acidic conditions to produce 1-(4-pyridinyl)-hexan-1,5-dione, reacting said hexan-1,5-dione with a basic condensing agent to produce said 3-(4-pyridinyl)-2-cyclohexen-1-one, and converting said cyclohexen-1-one to its oxime, said improvement being a one pot sequence consisting of first heating ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate with excess aqueous sulfuric acid, neutralizing the excess acid, shaking the resulting mixture well with isopropyl alcohol to extract the 3-(4-pyridinyl)-2-cyclohexen-1-one, draining off the heavier warm (40° to 50° C.) aqueous layer, adding hydroxylamine hydrochloride to the isopropyl alcohol solution of 3-(4-pyridinyl)-2-cyclohexen-1-one, stirring the mixture at reflux, basifying the mixture and evaporating it to dryness, and isolating the 3-(4-pyridinyl)-2-cyclohexen-1-one oxime from the residue. In a preferred embodiment three mole-equivalents of sulfuric acid were used per mole of ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate, the excess sulfuric acid was neutralized with aqueous sodium hydroxide solution and the reaction mixture was basified after oxime formation with concentrated ammonium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-pyridinyl)-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-(4-pyridinyl)-2-cyclohexen-1-one oxime

Identifiers

REACTION_CXSMILES
C(=O)CCCC(=[O:7])C.[N:9]1C=CC(C2CCCC(=O)C=2)=[CH:11][CH:10]=1.C1(=O)CCCC=C1.O=C(C)CC[CH:33]([C:39]([C:41]1[CH:46]=[CH:45][N:44]=CC=1)=O)[C:34](OCC)=O.S(=O)(=O)(O)O.[CH:53](O)([CH3:55])[CH3:54]>>[N:9]1[CH:10]=[CH:11][C:55]([C:41]2[CH2:39][CH2:33][CH2:34][C:45](=[N:44][OH:7])[CH:46]=2)=[CH:53][CH:54]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(C)=O)=O
Step Two
Name
3-(4-pyridinyl)-2-cyclohexen-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Four
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCC(C(=O)OCC)C(=O)C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
EXTRACTION
Type
EXTRACTION
Details
to extract the 3-(4-pyridinyl)-2-cyclohexen-1-one
TEMPERATURE
Type
TEMPERATURE
Details
heavier warm (40° to 50° C.) aqueous layer
ADDITION
Type
ADDITION
Details
adding hydroxylamine hydrochloride to the isopropyl alcohol solution of 3-(4-pyridinyl)-2-cyclohexen-1-one
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
evaporating it to dryness

Outcomes

Product
Name
3-(4-pyridinyl)-2-cyclohexen-1-one oxime
Type
product
Smiles
N1=CC=C(C=C1)C1=CC(CCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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